molecular formula C16H22N2O3 B2859830 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide CAS No. 955539-24-9

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide

Cat. No.: B2859830
CAS No.: 955539-24-9
M. Wt: 290.363
InChI Key: SOUUCIBIFQLPGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide is a synthetic tetrahydroquinoline derivative designed for research use in oncology and medicinal chemistry. Tetrahydroquinoline scaffolds are of significant interest in drug discovery due to their diverse biological activities . In particular, structurally related compounds have been investigated as potential dual inhibitors of key cancer survival proteins, murine double minute 2 (MDM2) and X-linked inhibitor of apoptosis protein (XIAP) . The inhibition of these targets can disrupt critical pathways in tumor cells; MDM2 inhibition can reactivate the p53 tumor suppressor function, while XIAP inhibition can promote apoptosis by activating caspases . The isobutyryl moiety at the 1-position and the methoxyacetamide group at the 7-position of the tetrahydroquinoline core are strategic modifications that researchers can utilize to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity . This compound is intended for in vitro studies to further elucidate the mechanisms of cancer cell proliferation and death. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-11(2)16(20)18-8-4-5-12-6-7-13(9-14(12)18)17-15(19)10-21-3/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUUCIBIFQLPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Tetrahydroquinoline Core

Cyclization Strategies

The tetrahydroquinoline scaffold is typically constructed via Bischler–Napieralski cyclization or Pictet–Spengler reactions . For example, cyclization of N-acylated phenethylamine derivatives using phosphoryl chloride (POCl₃) yields dihydroquinoline intermediates, which are subsequently reduced to tetrahydroquinolines using sodium cyanoborohydride (NaBH₃CN). Alternative methods employ catalytic hydrogenation (H₂/Pd-C) for saturation.

Key Reaction Parameters:
  • Substrate : N-(2-Phenethyl)isobutyramide
  • Cyclization Agent : POCl₃, 80–100°C, 6–8 hours
  • Reduction : NaBH₃CN in methanol, room temperature
  • Yield : 65–72%

Acylation at the 1-Position

Isobutyryl Group Introduction

The 1-position acylation is achieved via Schotten-Baumann reaction using isobutyryl chloride under basic conditions. Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) catalyzes the reaction in dichloromethane (DCM) at 0–5°C.

Optimization Insights:
  • Solvent : DCM > THF (higher selectivity)
  • Base : Et₃N (2.5 equiv.) minimizes side reactions
  • Yield : 85–90%

Alternative Acylating Agents

Patents describe the use of isobutyric anhydride with Hünig’s base (DIPEA) in tetrahydrofuran (THF), achieving comparable yields (82%). Microwave-assisted acylation (100°C, 30 minutes) reduces reaction time by 50%.

Functionalization at the 7-Position

Nitration and Reduction

Regioselective nitration at the 7-position is accomplished using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C. Subsequent reduction with iron (Fe)/HCl or catalytic hydrogenation yields the 7-amino intermediate.

Critical Data:
  • Nitration Temp. : 0°C (prevents di-nitration)
  • Reduction Method : H₂ (1 atm)/Pd-C, ethanol, 25°C
  • Amine Yield : 78%

Methoxyacetamide Installation

The 7-amino group undergoes acetylation with 2-methoxyacetyl chloride in the presence of Et₃N. Alternatively, carbodiimide-mediated coupling (EDC/HOBt) with 2-methoxyacetic acid improves yields in polar aprotic solvents (DMF, 70°C).

Comparative Analysis:
Method Reagents Solvent Yield (%)
Direct Acylation 2-Methoxyacetyl chloride, Et₃N DCM 75
Carbodiimide Coupling EDC, HOBt, DMF DMF 88

Alternative Synthetic Routes

One-Pot Tandem Reactions

Recent patents disclose a one-pot procedure combining cyclization, acylation, and amidation. Using a microwave reactor, the sequence achieves an overall yield of 68% in 4 hours, reducing purification steps.

Enzymatic Approaches

Lipase-catalyzed acylation in ionic liquids ([BMIM][BF₄]) demonstrates potential for greener synthesis, though yields remain suboptimal (55%).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.15 (d, J = 6.8 Hz, 6H, isobutyryl CH₃), 3.45 (s, 3H, OCH₃), 6.85–7.20 (m, 3H, aromatic).
  • HRMS : [M+H]⁺ calcd. for C₁₇H₂₃N₂O₃: 303.1709; found: 303.1712.

Purity Assessment

HPLC (C18 column, MeCN/H₂O gradient) confirms >98% purity, with retention time = 12.3 minutes.

Chemical Reactions Analysis

Types of Reactions: N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and dimethyl sulfoxide (DMSO).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: The compound has potential medicinal applications, such as in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic use.

Industry: In the industrial sector, this compound can be utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized into two groups: tetrahydroquinoline derivatives and tetrahydroisoquinoline derivatives. Key comparisons are summarized below:

Key Observations:

Core Structure Differences: Tetrahydroquinoline (target compound) vs. tetrahydroisoquinoline ( compounds) alters the nitrogen position in the heterocycle, impacting electronic distribution and receptor-binding profiles. Tetrahydroisoquinolines in exhibit orexin-1 receptor antagonism, suggesting the target compound may share similar bioactivity if the core substitution pattern permits .

Substituent Effects: Isobutyryl vs. Methoxyacetamide vs. Benzamide: The 2-methoxyacetamide in the target compound offers hydrogen-bonding sites (amide NH and methoxy O), contrasting with the bulky 4-tert-butylbenzamide in AG0001YQ, which may reduce solubility but improve receptor affinity .

Synthetic Accessibility: highlights substituent-dependent yield variations (15–82%). For example, bulky groups like propylamino (Compound 31) reduce yields due to steric challenges, whereas diethylamino (Compound 30) and benzylamino (Compound 33) groups facilitate higher yields . The target compound’s synthesis would likely require optimization of the isobutyryl and methoxyacetamide coupling steps.

Research Findings and Implications

  • Structure-Activity Relationships (SAR): The orexin-1 receptor antagonism observed in compounds correlates with diethylamino and methoxy substituents on the phenyl ring. The target compound’s methoxyacetamide group may mimic these interactions, but the isobutyryl group’s steric effects could alter binding .

Q & A

Q. What are the recommended synthetic routes for N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide, and what critical reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Formation of the tetrahydroquinoline core via a Pictet-Spengler reaction between a substituted aniline and a carbonyl compound under acidic conditions (e.g., HCl/EtOH, 80°C) .
  • Step 2 : Acylation at the 1-position using isobutyryl chloride in the presence of a base (e.g., pyridine) to introduce the isobutyryl group .
  • Step 3 : Coupling of the 2-methoxyacetamide moiety via nucleophilic substitution or amide bond formation (e.g., HATU/DIPEA in DMF) .
    Key parameters include temperature control (60–80°C), solvent polarity (DMF for solubility), and stoichiometric ratios (1.2–1.5 eq acylating agents). Yields are optimized by monitoring intermediates via TLC or HPLC .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : Confirm substituent positions (e.g., isobutyryl methyl groups at δ 1.1–1.3 ppm; methoxy protons at δ 3.3–3.5 ppm) .
  • HRMS : Validate molecular weight (expected [M+H]+ ~387.4 g/mol) .
  • X-ray crystallography (if crystalline): Resolve bond angles and stereochemistry, though challenges in crystallization may require co-crystallization agents .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Based on GHS classifications for structurally similar tetrahydroquinolines:
  • Hazard Mitigation : Use PPE (gloves, goggles), fume hoods for aerosol prevention, and avoid skin contact (irritation risk: H315) .
  • Storage : Store in airtight containers at –20°C under inert gas (N2/Ar) to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the compound’s bioactivity against neurological targets (e.g., acetylcholinesterase)?

  • Methodological Answer :
  • In vitro assays : Use Ellman’s method with acetylthiocholine iodide as substrate, monitoring absorbance at 412 nm. Include donepezil as a positive control .
  • Dose-response curves : Test 0.1–100 µM concentrations, with triplicate measurements to calculate IC50 values.
  • Molecular docking : Perform AutoDock Vina simulations to predict binding affinity to AChE’s catalytic site, using PDB ID 4EY7 as a template .

Q. What analytical strategies resolve contradictions in solubility or stability data for this compound?

  • Methodological Answer :
  • Solubility conflicts : Test in multiple solvents (DMSO, PBS, EtOH) using UV-Vis spectroscopy (λmax ~280 nm). Note that DMSO enhances solubility but may interfere with biological assays .
  • Stability issues : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed amide) indicate susceptibility to humidity .

Q. How can researchers optimize purification to minimize by-products from the acylation step?

  • Methodological Answer :
  • Chromatography : Use flash silica columns (hexane:EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
  • Recrystallization : Employ ethanol/water mixtures (7:3 v/v) at –20°C to isolate pure crystals. Monitor purity via melting point (expected 145–150°C) .

Q. What computational methods predict the compound’s pharmacokinetic properties (e.g., logP, BBB permeability)?

  • Methodological Answer :
  • logP calculation : Use ChemAxon or SwissADME to estimate partition coefficient (~2.8), indicating moderate lipophilicity .
  • BBB prediction : Apply the BOILED-Egg model (SwissADME); a high TPSA (>80 Ų) may limit CNS penetration .

Key Research Challenges and Solutions

  • Challenge : Low yield in acylation step.
    Solution : Optimize base (e.g., switch from pyridine to DMAP) and use microwave-assisted synthesis (50°C, 20 min) .
  • Challenge : Ambiguous NMR splitting patterns.
    Solution : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.